Boron phosphide
Description
Properties
CAS No. |
12777-46-7 |
|---|---|
Molecular Formula |
AlLiO10Si4 |
Origin of Product |
United States |
Scientific Research Applications
Semiconductor Applications
Boron phosphide is recognized for its potential in semiconductor applications, particularly in high-power and high-frequency devices. Its wide bandgap of approximately 2.1 eV makes it suitable for use in laser diodes and other optoelectronic devices.
- High-Power Devices : BP can handle extreme conditions, making it ideal for high-power electronic applications. Research indicates that this compound can be effectively utilized in lithium-sulfur battery systems as a transition metal-doped monolayer, addressing challenges related to lithium polysulfides' solubility and improving battery performance .
- Optoelectronics : The compound's ability to control ultraviolet light at the nanoscale has been demonstrated in studies focusing on its use in ultraviolet nanoresonators, which have applications in lithography and biospectroscopy .
Mechanical Engineering and Cutting Tools
This compound exhibits exceptional hardness (Vickers hardness of approximately 30 GPa), making it a candidate for cutting tools and wear-resistant coatings.
- Cutting Tools : Due to its high hardness and thermal stability, BP can be utilized in manufacturing cutting tools that require durability under harsh conditions. Its application in automotive and mechanical engineering industries is particularly promising .
- Wear-Resistant Coatings : The compound's chemical stability at elevated temperatures allows it to serve as an effective coating material for components exposed to wear and tear, thus extending their lifespan.
Ballistic Protection
Research initiatives are underway to develop lightweight ceramics based on this compound for ballistic applications. These materials promise improved mechanical resistance compared to traditional metallic materials.
- Low-Density Ceramics : The development of this compound-based ceramics aims to create materials that are not only lightweight but also exhibit high hardness and mechanical resistance, making them suitable for military and civilian ballistic protection .
Thermal Management
This compound's high thermal conductivity makes it an excellent candidate for thermal management applications in electronics.
- Heat Sinks : The compound can be utilized in heat sinks or other components designed to dissipate heat efficiently, thereby enhancing the performance and reliability of electronic devices.
Synthesis Techniques
Recent advancements have been made in the synthesis of this compound, enabling its production through methods that reduce toxicity and improve scalability.
- Self-Propagating High-Temperature Synthesis (SHS) : This method allows for the efficient synthesis of this compound powders with high purity from non-toxic reagents .
- Plasma Enhanced Chemical Vapor Deposition (PECVD) : This technique has been employed to create thin films of this compound on various substrates, demonstrating uniform distribution and smooth surfaces .
Data Summary
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Semiconductor | Wide bandgap (2.1 eV), high power | Enhanced performance in electronic devices |
| Mechanical Engineering | High hardness (30 GPa), stability | Durable cutting tools, wear-resistant coatings |
| Ballistic Protection | Low density, high resistance | Lightweight protective materials |
| Thermal Management | High thermal conductivity | Improved heat dissipation in electronics |
Case Studies
- Ultraviolet Nanoresonators : A study demonstrated the effectiveness of this compound in controlling ultraviolet light at the nanoscale, showcasing its potential in advanced lithography techniques .
- Lithium-Sulfur Batteries : Research into transition metal-doped this compound monolayers highlighted significant improvements in lithium-sulfur battery performance by addressing polysulfide solubility issues .
- Ballistic Ceramics Development : Ongoing projects focus on synthesizing this compound ceramics through novel methods aimed at achieving controlled microstructures for improved ballistic protection .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of BP and Analogous III-V Semiconductors
| Property | Boron Phosphide (BP) | Boron Nitride (BN) | Gallium Phosphide (GaP) | Silicon Carbide (SiC) |
|---|---|---|---|---|
| Crystal Structure | Cubic (zinc-blende) | Hexagonal/cubic (zinc-blende) | Cubic (zinc-blende) | Hexagonal (wurtzite)/cubic |
| Bandgap (eV) | 2.0 (indirect) | 6.1 (hexagonal, indirect) | 2.26 (indirect) | 3.3 (indirect) |
| Bonding Nature | Strong covalent | Covalent/ionic | Polar covalent | Covalent |
| Thermal Conductivity | ~500 (isotopically pure) | ~750 (in-plane, hexagonal) | ~77 | ~490 (3C-SiC) |
| Hole Mobility (cm²/V·s) | ~900 | Insulating | ~150 | ~50 |
- BP vs. BN: While both are boron-based, BN adopts hexagonal (h-BN) or cubic (c-BN) structures. BN’s wide bandgap (~6 eV) renders it insulating, whereas BP’s smaller gap enables semiconductor behavior. BN nanotubes (BNNTs) exhibit chirality-independent electronic properties, contrasting with BP nanotubes (BPNTs), where armchair variants transition from semiconductor to conductor with increasing diameter .
- BP vs. GaP : GaP has a direct bandgap at the Γ-point (2.26 eV) but remains indirect overall, limiting its optoelectronic efficiency. BP’s covalent bonding and smaller atomic radii yield higher thermal conductivity and mechanical hardness .
- BP vs. SiC : Both share similar hardness and thermal conductivity, but SiC’s larger indirect bandgap (3.3 eV) suits high-power electronics. BP’s lower effective mass enhances carrier mobility, making it superior for transparent conductors .
Nanostructure Behavior
Table 2: Chirality-Dependent Properties of Nanotubes
| Nanotube Type | This compound (BPNTs) | Boron Nitride (BNNTs) | Carbon Nanotubes (CNTs) |
|---|---|---|---|
| Bandgap Tunability | High (chirality-dependent) | Low (chirality-independent) | High (chirality-dependent) |
| Armchair (n,n) | Semiconductor → Conductor | Insulator | Metallic |
| Zigzag (n,0) | Decreasing gap with n | Insulator | Semiconductor |
| Global Hardness (eV) | ~3.5 (highest in (3,3)) | ~4.8 | ~2.5 |
BPNTs exhibit unique phase transitions: armchair structures become metallic with larger diameters, while zigzag variants show reduced bandgaps. This contrasts with BNNTs, which remain insulating regardless of chirality .
Thermal and Mechanical Performance
BP’s thermal conductivity rivals SiC, reaching ~500 W/m·K in isotopically pure forms, driven by strong phonon-phonon scattering resistance . In contrast, GaP and AlP exhibit lower conductivity (<100 W/m·K) due to polar phonon scattering. Mechanically, BP’s Young’s modulus (~43 N/m in functionalized monolayers) exceeds GaP (~30 N/m) but is lower than BN (~60 N/m) .
Preparation Methods
Principle of SHS
SHS leverages exothermic reactions to sustain a combustion wave through a reactant mixture, eliminating the need for external heating after ignition. The reaction between boron phosphate (BPO₄) and alkaline earth metals (e.g., magnesium) is described by:
This method, patented in WO2015097244A1, reduces energy consumption and reaction time compared to earlier techniques.
Procedure and Optimization
A typical SHS process involves:
-
Mixing : Combining BPO₄, magnesium powder, and inert diluents (e.g., NaCl) to moderate temperature.
-
Compression : Pressing the mixture into pellets at 0.6 GPa to ensure structural integrity during combustion.
-
Ignition : Localized heating (900–1000 K) using a flame or laser to initiate the reaction.
-
Purification : Washing the product with hydrochloric acid to remove MgO and byproducts.
Table 1: SHS Parameters and Outcomes
| Parameter | WO2015097244A1 | US20170203965A1 |
|---|---|---|
| Temperature Range | 800–1100 K | >1000°C |
| Reaction Time | 10–60 seconds | Self-propagating |
| Yield | 35% | >90% |
| Key Additive | NaCl (50 wt%) | None |
| Impurities | Trace MgO | <5% B₁₂P₂ |
The inclusion of NaCl as a diluent in early SHS methods reduced peak temperatures but introduced post-synthesis purification steps. Recent advancements, such as those in US20170203965A1, eliminate diluents by optimizing reactant ratios (BPO₄:Mg = 1:4.1 molar) and using loosely packed mixtures, achieving yields exceeding 90%.
Vapor-Phase Deposition and Direct Elemental Reaction
Phosphorus Vapor Infiltration
US3094387A’s method involves diffusing phosphorus vapor into porous boron preforms at 800–1500°C. The reaction proceeds as:
Advantages :
Limitations :
Comparative Analysis of Modern Methods
Table 2: Method Comparison
| Method | Temperature (°C) | Time | Yield | Scalability |
|---|---|---|---|---|
| SHS (with diluent) | 627–827 | <1 minute | 35% | Moderate |
| SHS (diluent-free) | >1000 | Self-prop. | >90% | High |
| Vapor-Phase | 800–1500 | 60 hours | 95% | Low |
The diluent-free SHS method represents the most scalable approach, combining rapid synthesis (>90% yield in minutes) with minimal post-processing. In contrast, vapor-phase methods, while precise, are impractical for mass production due to energy and time demands .
Q & A
Q. What are the primary experimental methods for synthesizing high-purity boron phosphide (BP) crystals, and how do their growth mechanisms impact structural defects?
Methodological Answer: BP synthesis techniques include molten nickel reactions, solid-state metathesis, and high-temperature elemental reactions. For instance, molten nickel or nickel phosphide reactions produce cubic sphalerite BP, but impurities from reactants often lead to vacancies or interstitial defects. Epitaxial growth on silicon carbide substrates reduces stacking faults via lattice-matching strategies, as demonstrated in heterojunction studies .
Q. Which characterization techniques are essential for verifying the chemical stability and crystallinity of this compound under ambient conditions?
Methodological Answer: X-ray diffraction (XRD) confirms cubic (F-43m) or hexagonal (P63mc) structures, while Raman spectroscopy identifies phonon modes (e.g., TO/LO peaks at 828 cm⁻¹ and 980 cm⁻¹). Transmission electron microscopy (TEM) resolves dislocation networks, and thermogravimetric analysis (TGA) quantifies oxidation resistance up to 1000°C .
Q. How does the reactive magnetron sputtering process influence the adhesion and optical transparency of this compound thin films?
Methodological Answer: Substrate temperature (>600°C) and argon/phosphine gas ratios (1:3–1:5) enhance film adhesion by promoting covalent B–P bonding. Optical transparency in the infrared range (0.45–0.63 µm) correlates with reduced oxygen contamination, validated via ellipsometry and FTIR .
Advanced Research Questions
Q. What computational frameworks reconcile discrepancies between experimental and theoretical thermal conductivity values in this compound?
Methodological Answer: Density functional theory (DFT) with GGA-PBE exchange-correlation functional predicts lattice thermal conductivity (460 W/mK at 300 K). Variance-reduced Monte Carlo simulations account for phonon-boundary scattering, aligning with experimental data (±10% error) when anharmonicity and isotope effects are included .
Q. How do bi-alkali metal doping strategies (e.g., K/Na co-doping) enhance the nonlinear optical (NLO) response of this compound nanocages?
Methodological Answer: Doping at phosphorus sites reduces bandgaps (2.1 eV → 0.5 eV) and increases hyperpolarizability (7.9×10⁵ au) via charge transfer. DFT with CAM-B3LYP functional and coupled-cluster (CCSD(T)) benchmarks validate second-harmonic generation (SHG) activity .
Q. What thermodynamic models explain the phase stability of BP polymorphs under extreme pressures (>30 GPa)?
Methodological Answer: Quasiharmonic approximation (QHA) models using Birch-Murnaghan equations of state predict cubic-to-rhombohedral transitions at 50 GPa. Phonon dispersion curves from ab initio molecular dynamics (AIMD) confirm dynamical stability, validated via high-pressure Raman spectroscopy .
Q. Why do discrepancies exist between DFT-predicted and experimentally observed bandgaps in this compound, and how can hybrid functionals mitigate this?
Methodological Answer: Standard GGA underestimates bandgaps (1.2 eV vs. experimental 2.1 eV). HSE06 hybrid functionals with 25% exact exchange reduce errors to <0.3 eV. Experimental validation via spectroscopic ellipsometry and UV-Vis absorption corrects for excitonic effects .
Data Contradiction Analysis
Q. How to resolve conflicting reports on BP’s thermal conductivity in nanocrystalline vs. bulk forms?
Methodological Answer: Grain boundary scattering in nanocrystalline BP reduces thermal conductivity by 40–60% compared to single crystals. Cross-sectional TEM with EBSD mapping quantifies grain size effects, while 3ω method measurements standardize testing conditions .
Q. What causes variations in BP’s corrosion resistance across acidic and alkaline environments?
Methodological Answer: BP exhibits stability in boiling HCl (pH 1) but degrades in NaOH (pH 14) due to P–O bond formation. X-ray photoelectron spectroscopy (XPS) identifies surface oxidation products (B₂O₃, PO₄³⁻), with kinetic models linking degradation rates to ion concentration .
Experimental Design Recommendations
Q. What integrated approaches validate this compound’s suitability for high-power laser diodes?
Methodological Answer: Combine pulsed laser deposition (PLD) for defect-free epitaxial growth, Hall effect measurements for carrier mobility (>200 cm²/Vs), and electroluminescence spectroscopy to assess radiative efficiency (>80% at 650 nm). Interface analysis via STEM-EELS ensures ohmic contact integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
